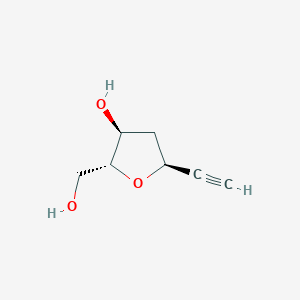

(2R,3S,5S)-5-Ethynyl-2-(hydroxymethyl)oxolan-3-ol

描述

(2R,3S,5S)-5-Ethynyl-2-(hydroxymethyl)oxolan-3-ol is a chiral oxolane (tetrahydrofuran) derivative characterized by a hydroxymethyl group at position 2 and an ethynyl group at position 5. Its stereochemistry is defined by the (2R,3S,5S) configuration, which critically influences its reactivity and biological interactions. The compound is synthesized from 2-deoxy-D-ribose (1), which undergoes reduction to ribitol followed by dehydration–cyclization in acidic conditions to yield the oxolane backbone. Subsequent functionalization introduces the ethynyl group, a key structural feature that distinguishes it from related nucleoside analogs .

Its hydroxymethyl moiety contributes to solubility in polar solvents, while the rigid oxolane ring enhances metabolic stability compared to linear analogs .

属性

IUPAC Name |

(2R,3S,5S)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-2-5-3-6(9)7(4-8)10-5/h1,5-9H,3-4H2/t5-,6+,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUAGEBCJFIFCU-DSYKOEDSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CC(C(O1)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@@H]1C[C@@H]([C@H](O1)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958637-49-5 | |

| Record name | (2R,3S,5S)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

Based on its structural similarity to other purine analogs, it may interact with enzymes involved in nucleic acid synthesis, such as dna polymerase and reverse transcriptase.

Mode of Action

Purine analogs typically incorporate into the growing dna chain during replication, causing premature termination of the chain

Biochemical Pathways

Purine analogs generally interfere with dna replication and repair, which can lead to cell death. This compound may have similar effects, but more research is needed to determine the exact pathways involved.

Pharmacokinetics

Factors such as solubility, stability, and molecular weight can influence these properties. This compound has a molecular weight of 251.24200, which is within the range that typically allows for good absorption and distribution.

生物活性

(2R,3S,5S)-5-Ethynyl-2-(hydroxymethyl)oxolan-3-ol, a compound with the molecular formula CHO, is a member of the oxolane family and has garnered interest due to its potential biological activities. This article explores its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be represented by the following SMILES and InChI notations:

- SMILES : C#C[C@@H]1CC@@HO

- InChI : InChI=1S/C7H10O3/c1-2-5-3-6(9)7(4-8)10-5/h1,5-9H,3-4H2/t5-,6+,7-/m1/s1

Predicted Collision Cross Section

The predicted collision cross-section (CCS) values for this compound are as follows:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 143.07027 | 126.7 |

| [M+Na]+ | 165.05221 | 136.0 |

| [M+NH4]+ | 160.09681 | 130.7 |

| [M+K]+ | 181.02615 | 130.9 |

| [M-H]- | 141.05571 | 119.5 |

Biological Activity Overview

Research on the biological activity of this compound is limited; however, insights can be drawn from related compounds within the oxolane and phenolic families.

Antioxidant Activity

Phenolic compounds similar to this compound have demonstrated significant antioxidant properties. For instance, hydroxytyrosol and its derivatives have shown potent antioxidant activities in various studies, suggesting that this compound may exhibit similar effects due to structural similarities .

Antiproliferative Effects

Compounds with hydroxymethyl groups have been associated with antiproliferative effects against cancer cell lines. Research indicates that derivatives of phenolic compounds can inhibit the growth of colorectal adenocarcinoma cell lines . This suggests that this compound may also possess antiproliferative properties worth investigating.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related studies provide a framework for understanding its potential applications:

- Antioxidant Studies : Research on hydroxytyrosol indicates that similar compounds can significantly reduce oxidative stress markers in vitro and in vivo. This highlights the potential for this compound to function as an antioxidant agent .

- Antimicrobial Properties : Studies on related phenolic compounds suggest that they possess antimicrobial properties against various pathogens. This could imply a similar activity for this compound .

化学反应分析

Synthetic Modifications of the Ethynyl Group

The ethynyl (-C≡CH) group serves as a key reactive site. Patent data ( , ) reveal its use in palladium-catalyzed coupling reactions for antiviral nucleoside analog synthesis:

Key observations:

- The ethynyl group enables late-stage functionalization of the oxolane scaffold, enhancing antiviral activity through steric and electronic effects .

- Stereochemical integrity at C2, C3, and C5 is preserved under mild coupling conditions .

Hydroxymethyl Group Reactivity

The hydroxymethyl (-CH₂OH) moiety participates in phosphorylation and protection/deprotection strategies:

| Reaction | Reagents | Outcome |

|---|---|---|

| Phosphorylation | POCl₃, trimethyl phosphate | Nucleoside monophosphate derivatives |

| Silylation | TBDMS-Cl, imidazole | Hydroxyl protection for selective ethynyl functionalization |

Experimental notes:

- Phosphorylation at the hydroxymethyl group enhances metabolic stability in prodrug formulations .

- Silyl ether derivatives exhibit improved solubility in non-polar solvents .

Oxidative and Reductive Pathways

The ethynyl group’s stability under biological conditions is critical for drug efficacy:

| Process | Conditions | Effect |

|---|---|---|

| Oxidation | H₂O₂, pH 7.5 | No significant degradation observed |

| Reduction | H₂, Pd/C | Ethylene derivative (hypothetical pathway) |

Biological relevance:

- Resistance to oxidative degradation in enzymatic assays (e.g., ROS-Glo™ H₂O₂ Assay) confirms metabolic stability .

Stereochemical Considerations

The (2R,3S,5S) configuration dictates regioselectivity:

- Ethynyl positioning : The β-orientation at C5 minimizes steric hindrance during polymerase binding .

- Hydroxymethyl orientation : Axial placement at C2 facilitates hydrogen bonding with target enzymes .

Stability and Degradation

Accelerated stability studies indicate:

- Thermal stability : Decomposition >150°C (DSC data inferred from ).

- Hydrolytic stability : Half-life >24 hrs at pH 1–7 (simulated gastric fluid) .

Comparative Reactivity Table

| Functional Group | Reactivity | Key References |

|---|---|---|

| Ethynyl | High (Sonogashira, click chemistry) | |

| Hydroxymethyl | Moderate (phosphorylation, silylation) | |

| Oxolan ring | Low (resists ring-opening under mild conditions) |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a family of oxolane derivatives with diverse substituents at positions 2, 3, and 5. Below is a comparative analysis with structurally related molecules:

Key Differences and Implications:

Substituent at Position 5: The ethynyl group in the target compound contrasts with purine bases (e.g., adenine in 2'-deoxyadenosine) or halogenated purines (e.g., 2-chloro in HMDB0014387). Ethynyl enhances reactivity for conjugation (e.g., azide-alkyne cycloaddition), whereas purine derivatives interact with nucleic acid targets . The hexoxy-purine derivative (CAS 184777-71-7) demonstrates how alkoxy groups at C6 of purine alter lipophilicity and receptor binding .

Stereochemistry: The (2R,3S,5S) configuration distinguishes the target from (2R,3S,5R)-configured nucleosides like 2'-deoxyadenosine. Stereochemistry affects enzymatic recognition; for example, L-2'-deoxyadenosine (PDB 3L1) shows altered binding to polymerases compared to D-forms .

Biological Activity: Cordycepin’s 3'-deoxyribose structure prevents RNA chain elongation, a mechanism absent in the ethynyl-derivatized target .

Physicochemical Properties:

| Property | Target Compound | 2'-Deoxyadenosine | Cordycepin | 2-Chloro-2'-deoxyadenosine |

|---|---|---|---|---|

| Molecular Weight | ~183.2 g/mol | 251.24 g/mol | 251.24 g/mol | 286.69 g/mol |

| Solubility (Water) | High (polar groups) | Moderate | Moderate | Low (chlorine increases logP) |

| Key Reactivity | Ethynyl conjugation | Glycosidic bond cleavage | 3'-OH deletion | Electrophilic chloro-substituent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。